N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-25-16-7-8-17(18(11-16)26-2)19(24)22-10-9-15-12-27-20(23-15)13-3-5-14(21)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGXHHMMIKFDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure comprises three modular components:
- 2,4-Dimethoxybenzoyl group : Introduced via amide coupling.
- Ethylenediamine linker : Connects the thiazole and benzamide moieties.
- 2-(4-Chlorophenyl)thiazole core : Synthesized via Hantzsch thiazole formation.
Retrosynthetic disconnection prioritizes the assembly of the thiazole ring first, followed by ethylenediamine functionalization and final amide coupling.
Stepwise Synthesis Protocols
Synthesis of 2-(4-Chlorophenyl)Thiazole-4-Ethylamine
Hantzsch Thiazole Formation
The thiazole core is constructed via cyclocondensation of 4-chlorobenzothioamide with α-bromo ketones. For example:
- Reactants : 4-Chlorobenzothioamide (1.0 equiv) and 3-bromopentane-2,4-dione (1.2 equiv).
- Conditions : Reflux in ethanol (78°C, 8 h) under nitrogen.
- Yield : 72–78%.
Nitro Reduction to Amine
The intermediate 2-(4-chlorophenyl)thiazole-4-nitroethane undergoes reduction:
Amide Coupling with 2,4-Dimethoxybenzoic Acid
The ethylamine intermediate reacts with 2,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions:
- Reactants : 2-(4-Chlorophenyl)thiazole-4-ethylamine (1.0 equiv), 2,4-dimethoxybenzoyl chloride (1.1 equiv).
- Conditions : Dichloromethane (DCM), triethylamine (2.0 equiv), 0°C → room temperature, 12 h.
- Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), column chromatography (hexane:ethyl acetate = 3:1).
- Yield : 68–75%.
Reaction Optimization and Challenges
Thiazole Ring Formation
- Solvent Impact : Ethanol outperforms DMF in Hantzsch reactions due to improved cyclization kinetics.
- Side Reactions : Over-bromination at the α-position is mitigated by slow addition of brominating agents.
Characterization and Analytical Data
Key spectroscopic confirmations include:
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions:
This reaction is critical for prodrug activation or metabolite studies. The electron-donating methoxy groups stabilize the intermediate carbocation during acid-catalyzed hydrolysis.
Electrophilic Aromatic Substitution
The 2,4-dimethoxybenzamide moiety undergoes regioselective electrophilic attacks:
Nitration
| Reagents | Conditions | Product | Regiochemistry |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0–5°C, 2 hr | 2,4-Dimethoxy-5-nitrobenzamide derivative | Meta to amide |
| Acetyl nitrate (AcONO₂) | CH₂Cl₂, 25°C, 1 hr | 2,4-Dimethoxy-3-nitrobenzamide derivative | Ortho to methoxy |
The methoxy groups direct nitration to the 5-position under strong acidic conditions .
Thiazole Ring Functionalization
The 1,3-thiazole ring participates in nucleophilic and oxidative reactions:
Oxidation
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 hr | Thiazole sulfoxide | Chirality studies |
| KMnO₄ (0.1M) | H₂O, pH 7, 25°C, 12 hr | Thiazole-4-carboxylic acid | Metal coordination |
Oxidation at the sulfur atom generates sulfoxides, which are precursors for asymmetric catalysis .
Methoxy Group Demethylation
The 2,4-dimethoxy groups can be selectively demethylated:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| BBr₃ (1.2 eq) | CH₂Cl₂, −78°C, 1 hr | 2-Hydroxy-4-methoxybenzamide | 2-O-demethylation |
| HI (48%), AcOH | Reflux, 8 hr | 2,4-Dihydroxybenzamide | Full demethylation |
Demethylation enables further functionalization (e.g., glycosylation or phosphorylation) .
Cross-Coupling Reactions
The 4-chlorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 4-Biphenyl-thiazole derivative | 65–72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-(Piperidin-1-yl)phenyl-thiazole derivative | 58–64% |
These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition:
| Conditions | Product | Quantum Yield |
|---|---|---|
| CH₃CN, N₂ atmosphere | Cyclobutane-fused thiazole dimer | Φ = 0.12 |
This reactivity is attributed to the conjugated π-system of the thiazole and benzamide moieties .
Key Mechanistic Insights
-
Steric Effects : The ethyl linker between the thiazole and benzamide reduces steric hindrance, enhancing reaction rates at the amide group.
-
Electronic Effects : Electron-withdrawing 4-chlorophenyl group deactivates the thiazole toward electrophiles but activates it for nucleophilic attacks .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate amide hydrolysis by stabilizing transition states.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to Azoramide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
- Mechanism of Action :
- Inhibition of cell wall synthesis.
- Disruption of protein synthesis.
- Modulation of metabolic pathways.
Anticancer Activity
Azoramide has shown promise in anticancer research. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated its effectiveness against several cancer cell lines.
- Case Studies :
- A study evaluated the compound's cytotoxicity against MCF7 breast cancer cells using the Sulforhodamine B assay, revealing promising results in inhibiting cell growth.
- Molecular docking studies suggest that Azoramide binds effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development.
| Activity Type | Target Organism/Cell Line | Assay Method | Results |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Turbidimetric method | Significant inhibition observed |
| Anticancer | MCF7 breast cancer cells | Sulforhodamine B assay | IC50 values indicating potency |
| Acetylcholinesterase Inhibition | Human brain tissue | Enzyme inhibition assay | Competitive inhibition noted |
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are key to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Azoramide (N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide)
Structural Differences :
- Core similarity : Both compounds share the 2-(4-chlorophenyl)-1,3-thiazol-4-yl-ethyl backbone.
- Key divergence : Azoramide has a butanamide substituent, whereas the target compound features a 2,4-dimethoxybenzamide group.
Functional Implications :
- The benzamide group in the target compound introduces two methoxy substituents, which are electron-donating and may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
Cl-4AS-1 and FTBU-1
- Cl-4AS-1: A carboxamide derivative with a complex indenoquinoline scaffold.
- FTBU-1 : A benzimidazole-urea derivative with a thiazole ring. Its urea group contrasts with the target compound’s amide, likely influencing hydrogen-bonding patterns in target interactions .
Bruchaprotafibum
- This compound features a sulfamic acid group and a thiophene-substituted thiazole.
Comparative Data Table
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide, a compound featuring a thiazole ring and a chlorophenyl group, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its efficacy in different therapeutic contexts.
Chemical Structure and Synthesis
The compound can be synthesized through several steps involving the formation of the thiazole ring and subsequent functionalization. Key synthetic routes include:
- Formation of the Thiazole Ring : Typically achieved via Hantzsch thiazole synthesis, which involves reacting α-haloketones with thiourea.
- Introduction of the Chlorophenyl Group : This is accomplished through nucleophilic aromatic substitution.
- Benzamide Formation : The final step involves coupling the thiazole derivative with a suitable benzoic acid derivative using coupling reagents like EDCI in the presence of bases such as triethylamine.
Biological Mechanisms
The biological activity of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring and chlorophenyl group play crucial roles in binding to these targets, which may include enzymes or receptors involved in various signaling pathways.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptor Interaction : It may bind to receptors that modulate cellular responses, potentially impacting processes like cell proliferation and apoptosis.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits significant antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives containing thiazole rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Several studies have reported that thiazole-based compounds exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in multidrug-resistant tumor cells .
Case Studies
- In Vitro Studies : A study evaluating the anticancer properties of thiazole derivatives found that certain compounds led to significant reductions in cell viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
- In Vivo Models : Animal studies involving similar benzamide derivatives showed promising results in tumor reduction when administered at specific dosages. Notably, some compounds exhibited low toxicity profiles while maintaining efficacy against tumor growth .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide?
- Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis, followed by coupling with the ethylenediamine linker and subsequent benzamide functionalization. Key steps include:
-
Thiazole formation: Reacting 4-chlorobenzaldehyde with thiourea and α-halo ketones under reflux in ethanol .
-
Amide coupling: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole-ethylamine intermediate with 2,4-dimethoxybenzoic acid .
-
Optimization: Reaction temperatures (60–80°C), anhydrous solvents (DMF or DCM), and inert atmospheres (N₂/Ar) improve yields (70–85%) .
Step Reagents/Conditions Yield Reference Thiazole synthesis Ethanol, reflux, 12 h 65–75% Amide coupling EDC, HOBt, DMF, 24 h 70–85%
Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and thiazole ring protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 443.12) .
- HPLC-PDA: Purity >95% using a C18 column with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer:
- Anticancer: MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
- Antimicrobial: Broth microdilution (MIC) against S. aureus and E. coli .
- Enzyme inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
Advanced Research Questions
Q. How can contradictory reports on this compound’s biological efficacy be systematically addressed?
- Answer: Discrepancies may arise from:
- Structural analogs: Minor substituent changes (e.g., methoxy vs. ethoxy) alter bioactivity .
- Experimental variables: Cell passage number, serum concentration, or assay duration .
- Solution: Perform side-by-side comparisons using standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational strategies predict target binding modes and pharmacokinetic properties?
- Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR) .
- ADMET prediction: SwissADME or pkCSM to estimate solubility (LogP ~3.2), bioavailability (30–40%), and CYP450 metabolism .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Answer:
- Prodrug design: Introduce phosphate or glycoside groups at methoxy positions .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
- Co-solvent systems: Use PEG-400 or cyclodextrins in in vivo studies .
Methodological Considerations
- Data Reproducibility: Document reaction conditions (e.g., solvent purity, humidity control) and biological assay parameters (e.g., cell density, incubation time) .
- Structural Confirmation: Always correlate NMR shifts with density functional theory (DFT) calculations for ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
